molecular formula C12H8N2O5 B12459426 Bis[m-nitrophenyl]ether CAS No. 38490-83-4

Bis[m-nitrophenyl]ether

Cat. No.: B12459426
CAS No.: 38490-83-4
M. Wt: 260.20 g/mol
InChI Key: QYBOKWQLGVZMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-3-(3-nitrophenoxy)benzene is an aromatic compound characterized by the presence of two nitro groups and an ether linkage between two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3-(3-nitrophenoxy)benzene can be synthesized through a multi-step process involving the nitration of phenol derivatives. One common method involves the reaction of 1-bromo-3-nitrobenzene with resorcinol in the presence of anhydrous potassium carbonate under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve resorcinol in a suitable solvent such as dimethylformamide (DMF).
  • Add anhydrous potassium carbonate to the solution.
  • Introduce 1-bromo-3-nitrobenzene to the reaction mixture.
  • Reflux the mixture for several hours until the desired product is formed.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-Nitro-3-(3-nitrophenoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-Amino-3-(3-aminophenoxy)benzene.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Quinones and other oxidized products.

Scientific Research Applications

1-Nitro-3-(3-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(3-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids. The ether linkage provides structural stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

1-Nitro-3-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds:

    1-Nitro-4-(4-nitrophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    1-Nitro-2-(2-nitrophenoxy)benzene:

    1-Nitro-3-(4-nitrophenoxy)benzene: Similar compound with different positioning of nitro groups, affecting its chemical behavior.

Biological Activity

Bis[m-nitrophenyl]ether, also known as bis(3-nitrophenyl) ether, is an organic compound characterized by its two nitro groups attached to phenyl rings connected by an ether linkage. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound can be attributed to its structural components, particularly the nitro and ether functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including cytotoxicity and modulation of cellular pathways related to proliferation and apoptosis . The ether linkage contributes to the compound's overall stability and solubility, influencing its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Nitro compounds are generally known for their broad-spectrum antimicrobial properties, which can be leveraged in developing new therapeutic agents against resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study involving MCF-7 cells (a breast cancer cell line) demonstrated that exposure to this compound resulted in alterations in metabolic pathways associated with cell proliferation and oxidative stress . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with critical cellular pathways, including those involved in cell cycle regulation.

Comparative Studies

To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Nitro-4-(4-nitrophenoxy)benzeneStructureAntimicrobial, anticancer
1-Nitro-2-(2-nitrophenoxy)benzeneStructureModerate cytotoxicity
1-Nitro-3-(3-nitrophenoxy)benzeneStructureHigh reactivity, potential for drug design

The variations in the substitution patterns of these compounds lead to differences in their reactivity and biological activities. Studies suggest that the positioning of nitro groups significantly influences the compound's pharmacological profile .

Study 1: Anticancer Activity Assessment

A study conducted on this compound revealed its potential as an anticancer agent. In vitro tests showed that treatment with this compound led to a significant decrease in cell viability in MCF-7 cells, indicating its cytotoxic effects. The underlying mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Properties

CAS No.

38490-83-4

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

1-nitro-3-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H

InChI Key

QYBOKWQLGVZMHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.